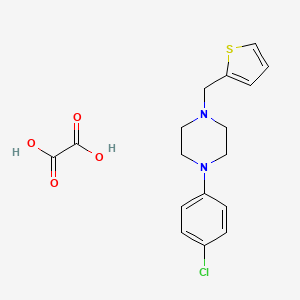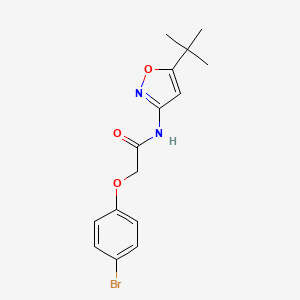![molecular formula C13H8N4 B5114504 5,6,6a,11-Tetraaza-benzo[a]fluorene CAS No. 239-49-6](/img/structure/B5114504.png)
5,6,6a,11-Tetraaza-benzo[a]fluorene
描述
5,6,6a,11-Tetraaza-benzo[a]fluorene is a chemical compound with the molecular formula C13H8N4 It is a heterocyclic aromatic compound that contains nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6a,11-Tetraaza-benzo[a]fluorene can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of isoquinolinium salts with 3-nitrochromenes. This reaction is typically carried out in the presence of triethylamine as a base in ethanol at room temperature. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as described above. Optimization of reaction conditions and scaling up the process would be necessary for industrial production.
化学反应分析
Types of Reactions
5,6,6a,11-Tetraaza-benzo[a]fluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
5,6,6a,11-Tetraaza-benzo[a]fluorene has several scientific research applications, including:
Biology: The compound is studied for its potential interactions with biomolecules, which can provide insights into biological processes.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a scaffold for drug design.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including materials science and catalysis.
作用机制
The mechanism of action of 5,6,6a,11-Tetraaza-benzo[a]fluorene involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5,6a,10,11-Tetraaza-6aH-benzo[a]fluorene: This compound has a similar structure but differs in the position of nitrogen atoms and other substituents.
6a,6b,13,13a-Tetrahydro-6H-5-oxa-12a-azadibenzo[a,g]fluorene: Another related compound with different functional groups and ring structures.
Uniqueness
5,6,6a,11-Tetraaza-benzo[a]fluorene is unique due to its specific arrangement of nitrogen atoms within the aromatic ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
benzimidazolo[1,2-c][1,2,3]benzotriazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c1-2-6-10-9(5-1)13-14-11-7-3-4-8-12(11)17(13)16-15-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCXPWQRKNQBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301186 | |
| Record name | 5,6,6a,11-Tetraaza-benzo[a]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239-49-6 | |
| Record name | NSC141655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,6a,11-Tetraaza-benzo[a]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of benzimidazo[1,2-c][1,2,3]benzotriazines and how are they synthesized?
A1: Benzimidazo[1,2-c][1,2,3]benzotriazines are polycyclic aromatic compounds characterized by a fused triazine ring within their structure. A key method for their synthesis is the diazotization of appropriately substituted 2-(o-aminophenyl)benzimidazoles. [] This method has been successful in generating a variety of substituted benzimidazo[1,2-c][1,2,3]benzotriazines. Additionally, the synthesis of naphth[1′,2,(2′,1′):4,5]imidazo[1,2‐c][1,2,3]benzotriazine, a related compound with an additional fused naphthalene ring, was achieved by diazotizing 2-(o-aminophenyl)naphth[1,2-d]imidazole. []
Q2: Why are benzimidazo[1,2-c][1,2,3]benzotriazines often compared to diazonium compounds in terms of reactivity?
A2: Benzimidazo[1,2-c][1,2,3]benzotriazines exhibit reactivity akin to internal diazonium compounds. [] This behavior is evident in their reactions with various reagents. For example, they undergo hydrolytic cleavage in acidic media, yielding different products depending on the acid concentration. Dilute sulfuric acid leads to the formation of 2-(o-hydroxyphenyl)benzimidazoles, while concentrated hydrochloric acid results in a mixture of 2-(o-chlorophenyl)- and 2-(o-hydroxyphenyl)benzimidazoles. [] This behavior highlights their versatility as synthetic intermediates.
Q3: Can you provide examples of reactions that highlight the reactivity of benzimidazo[1,2-c][1,2,3]benzotriazines?
A3: Sure, several reactions demonstrate the unique reactivity of these compounds:
- Sandmeyer reaction: Benzimidazo[1,2-c][1,2,3]benzotriazines readily participate in the Sandmeyer reaction, enabling the introduction of halogens at specific positions. This reaction produces 2-(o-chlorophenyl)- and 2-(o-bromophenyl)benzimidazoles in excellent yields. []
- Reaction with alcoholic potassium hydroxide: This reaction proceeds through a free radical mechanism, underscoring the potential of these compounds to engage in single-electron transfer processes. []
- Reaction with sodium diethyl malonate: This reaction results in a product whose structure has been investigated using spectroscopic methods. [] This highlights the importance of spectroscopic techniques in elucidating the structures of complex reaction products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5114424.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine](/img/structure/B5114445.png)

![[2-({3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5114456.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]propanamide](/img/structure/B5114469.png)


![2-[2-(4-bromophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5114484.png)

![1-phenyl-N-[2-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B5114491.png)
![(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5114499.png)
![2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5114511.png)
![N~2~-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5114517.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5114525.png)
